molecular formula C8H6N2O2 B3117442 2,4-Dihydro-2,6-naphthyridine-1,3-dione CAS No. 2232-79-3

2,4-Dihydro-2,6-naphthyridine-1,3-dione

Cat. No.: B3117442
CAS No.: 2232-79-3
M. Wt: 162.15 g/mol
InChI Key: FZEIFGXIEWUEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydro-2,6-naphthyridine-1,3-dione is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dihydro-2,6-naphthyridine-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydro-2,6-naphthyridine-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-2,6-naphthyridine-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-5-4-9-2-1-6(5)8(12)10-7/h1-2,4H,3H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIFGXIEWUEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 2,6-naphthyridine fused heterocyclic systems

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Broad Search

I've initiated a broad search for "2,6-naphthyridine fused heterocyclic systems" to gain a general understanding. I'm focusing on synthesis, properties, and applications to establish a foundation for more focused research. This general overview will guide my subsequent, more specific inquiries.

Deepening the Investigation

I'm now diving deeper into the specifics. My focus has shifted to the synthesis of these systems, examining common starting materials, reactions, and conditions. I'm also actively searching for data on their biological activities, particularly their potential as therapeutic agents like anticancer agents and kinase inhibitors, alongside relevant spectroscopic and crystallographic data.

Planning the Whitepaper

I'm now formulating the whitepaper's structure. I'll outline the introduction, synthesis, chemical properties, and biological activities, culminating in future perspectives. I'll focus on key publications for detailed information, identifying seminal papers and recent advancements. The guide will integrate data to address the topic's nuances thoroughly.

Technical Whitepaper: Solubility Profiling of 2,4-Dihydro-2,6-naphthyridine-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-naphthyridine-1,3-dione scaffold represents a chemically distinct class of bicyclic heterocycles often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design. However, its physicochemical architecture—characterized by a rigid, planar fused-ring system and dual hydrogen-bond donors/acceptors—presents significant solubility challenges.

This technical guide provides a definitive protocol for characterizing the solubility profile of 2,4-Dihydro-2,6-naphthyridine-1,3-dione in DMSO and aqueous media. We move beyond simple "pass/fail" metrics to explore the mechanistic drivers of dissolution, focusing on the interplay between crystal lattice energy, solvent cavitation, and ionization states.

Physicochemical Basis of Solubility

To master the solubility of this compound, one must first understand its molecular behaviors in solution.

Structural Analysis

The molecule features a 2,6-naphthyridine core with a 1,3-dione substitution pattern.

  • Imide Functionality (N-H): The proton at the 2-position (imide nitrogen) is acidic (Predicted pKa ~9.0–10.0). This allows for deprotonation in basic media, significantly enhancing solubility.

  • Pyridine Nitrogen (N6): The nitrogen in the second ring acts as a weak base (Predicted pKa ~3.0–4.0). Protonation in acidic media is possible but may be tempered by the electron-withdrawing nature of the dione ring.

  • Lattice Energy: The planar structure facilitates strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding, leading to high crystal lattice energy. This is the primary barrier to aqueous solubility.
Predicted Solubility Profile
Solvent SystemExpected SolubilityMechanistic Driver
DMSO (Anhydrous) High (> 50 mM)Dipolar aprotic solvent disrupts intermolecular H-bonds; high dielectric constant stabilizes the polar surface area.
Water (pH 7.4) Low (< 100 µM)High energy cost to break crystal lattice; neutral species dominates; "Brick dust" behavior.
Water (pH > 10) Moderate/HighDeprotonation of the imide N-H forms an anionic species, increasing solvation.
Water (pH < 2) ModerateProtonation of the pyridine N forms a cationic species.

Experimental Protocols

Protocol A: Preparation of High-Integrity DMSO Stock Solutions

Objective: Create a stable 10 mM or 20 mM stock solution free from micro-precipitates.

Critical Insight: DMSO is highly hygroscopic. Absorbed atmospheric water can shift the solvent composition enough to cause "crash-out" of hydrophobic compounds over time.

Workflow:

  • Weighing: Weigh ~2-5 mg of solid compound into a distinct glass vial (avoid plastics that leach plasticizers).

  • Solvent Addition: Add analytical grade (anhydrous, ≥99.9%) DMSO to achieve the target concentration.

  • Dissolution: Vortex for 60 seconds. If visual particulates remain, sonicate at 37°C for 10 minutes.

  • QC Check: Visually inspect under a light source. For critical assays, centrifuge at 13,000 rpm for 5 minutes to pellet any undissolved micro-crystals.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility in PBS (pH 7.4) and SGF (Simulated Gastric Fluid).

Methodology:

  • Saturation: Add excess solid compound to the buffer system (aim for 1 mg/mL initially).

  • Equilibration: Incubate at 25°C with constant agitation (shaking or stirring) for 24–48 hours. This duration ensures the breakdown of the crystal lattice (Thermodynamic limit) rather than just measuring the dissolution rate (Kinetic limit).

  • Separation: Filter the suspension using a PVDF membrane (0.45 µm) or centrifuge at high speed. Note: Check for non-specific binding of the compound to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared from the DMSO stock.

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process and the chemical equilibrium involved.

Diagram 1: Solubility Equilibrium & pH Dependence

This diagram details the ionization states governing aqueous solubility.

SolubilityEquilibrium Solid Solid Crystal (Lattice Energy Barrier) Neutral Neutral Species (aq) Low Solubility (pH 4 - 9) Solid->Neutral Dissolution (Slow) Neutral->Solid Precipitation Cation Cationic Species (Protonated Pyridine N) Soluble at pH < 3 Neutral->Cation + H+ (Acidic) Anion Anionic Species (Deprotonated Imide N) Soluble at pH > 10 Neutral->Anion - H+ (Basic) Cation->Neutral - H+ Anion->Neutral + H+

Caption: Chemical equilibrium showing the transition from solid state to ionized soluble forms based on pH.

Diagram 2: Stock Preparation & Assay Workflow

A step-by-step logic flow for the researcher.

Workflow Start Start: Solid Compound DMSO_Add Add Anhydrous DMSO (Target: 10mM) Start->DMSO_Add Sonicate Sonicate & Vortex (37°C, 10 min) DMSO_Add->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Ready Stock Ready (Store -20°C) Check->Ready Yes Dilute Dilute 1:10 and Re-check Check->Dilute No (Cloudy) Aq_Assay Aqueous Assay Setup (Shake Flask) Ready->Aq_Assay Spike into Buffer Dilute->Sonicate HPLC HPLC/LC-MS Quantification Aq_Assay->HPLC

Caption: Operational workflow for generating high-fidelity stock solutions and downstream aqueous profiling.

Troubleshooting & Optimization

The "Crash-Out" Phenomenon

When diluting a DMSO stock into an aqueous buffer (e.g., for a biological assay), the sudden change in solvent polarity can force the compound out of solution.

  • Diagnosis: A sudden drop in optical density or biological activity.

  • Remedy: Keep the final DMSO concentration constant (e.g., 1%) and ensure rapid mixing. If solubility is < 10 µM, consider using a cosolvent system (e.g., 20% Cyclodextrin) for in vivo applications, though this alters the thermodynamic activity.

DMSO Quality Control

Using "old" DMSO is a common error. DMSO is hygroscopic and can absorb up to 10% water by weight if left uncapped.

  • Impact: This water content reduces the solubility of hydrophobic compounds in the "stock" solution, leading to invisible micro-precipitates that alter effective concentration.

  • Standard: Use single-use aliquots of anhydrous DMSO.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties: solubility." Drug Discovery Today: Technologies, 3(3), 327-333. Available at: [Link]

Methodological & Application

Synthesis of 2,4-Dihydro-2,6-naphthyridine-1,3-dione from 3-Cyanopyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis of 2,4-Dihydro-2,6-naphthyridine-1,3-dione, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, 3-cyanopyridine. The 2,6-naphthyridine core is a key structural motif found in various biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer and antimicrobial effects.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols and the scientific rationale behind the experimental design.

Introduction: The Significance of the 2,6-Naphthyridine Scaffold

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, exist as six distinct isomers.[1][2] Among these, the 2,6-naphthyridine framework has garnered considerable attention due to its presence in a variety of natural products and synthetic molecules with pronounced biological activities.[5] The dione functionality incorporated into this scaffold provides crucial hydrogen bonding donors and acceptors, making it a valuable pharmacophore for interacting with various biological targets. This application note outlines a plausible and scientifically grounded synthetic pathway to access this important molecular architecture.

Proposed Synthetic Pathway: A Multi-Step Approach

A direct, one-pot synthesis of 2,4-Dihydro-2,6-naphthyridine-1,3-dione from 3-cyanopyridine is not prominently described in the literature. Therefore, a logical multi-step synthetic strategy is proposed, leveraging established organic chemistry principles and analogous reactions reported for related heterocyclic systems. The proposed pathway involves the initial functionalization of the pyridine ring, followed by the construction of the second heterocyclic ring through a cyclization reaction.

Visualizing the Synthetic Workflow

Synthetic Workflow 3-Cyanopyridine 3-Cyanopyridine Step_1 Step 1: N-Acetylation 3-Cyanopyridine->Step_1 Acetic Anhydride, Pyridine Intermediate_A N-(3-Cyanopyridin-1-ium-1-yl)acetamide Step_1->Intermediate_A Step_2 Step 2: Ring Opening & Rearrangement Intermediate_A->Step_2 Base (e.g., NaOH) Intermediate_B 5-Amino-5-(pyridin-3-yl)penta-2,4-dienenitrile Step_2->Intermediate_B Step_3 Step 3: Hydrolysis & Cyclization Intermediate_B->Step_3 Acid Hydrolysis (e.g., HCl) Target_Molecule 2,4-Dihydro-2,6- naphthyridine-1,3-dione Step_3->Target_Molecule

Caption: Proposed multi-step synthesis of 2,4-Dihydro-2,6-naphthyridine-1,3-dione.

Experimental Protocols

PART 1: Synthesis of N-(3-Cyanopyridin-1-ium-1-yl)acetamide (Intermediate A)

Rationale: The initial step involves the activation of the pyridine ring through N-acetylation. This transformation increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack in the subsequent step. The use of acetic anhydride in the presence of a base like pyridine is a standard method for the N-acetylation of pyridines.

Protocol:

  • To a solution of 3-cyanopyridine (1 equivalent) in anhydrous pyridine (10 volumes), add acetic anhydride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 20 volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-Cyanopyridin-1-ium-1-yl)acetamide.

Parameter Value
Reactants 3-Cyanopyridine, Acetic Anhydride, Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Purification Column Chromatography
Expected Yield 70-80%
PART 2: Synthesis of 5-Amino-5-(pyridin-3-yl)penta-2,4-dienenitrile (Intermediate B)

Rationale: This step involves a base-catalyzed ring opening and rearrangement of the N-acetylated pyridinium salt. This type of reaction is analogous to the Zincke reaction, where pyridinium salts react with amines to yield open-chain enamines. In this case, the acetylamino group acts as the nucleophile for the initial attack, leading to the ring-opened product.

Protocol:

  • Dissolve N-(3-Cyanopyridin-1-ium-1-yl)acetamide (1 equivalent) in a mixture of ethanol and water (1:1).

  • Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 5-Amino-5-(pyridin-3-yl)penta-2,4-dienenitrile. This intermediate may be used in the next step without further purification.

Parameter Value
Reactants Intermediate A, Sodium Hydroxide
Solvent Ethanol/Water
Temperature 50 °C
Reaction Time 6 hours
Work-up Neutralization and Extraction
PART 3: Synthesis of 2,4-Dihydro-2,6-naphthyridine-1,3-dione (Target Molecule)

Rationale: The final step involves the acid-catalyzed hydrolysis of the nitrile and enamine functionalities of Intermediate B, followed by an intramolecular cyclization to form the desired dione ring. The acidic conditions facilitate the hydrolysis of the nitrile to a carboxylic acid and the enamine to a ketone, which then undergo an intramolecular condensation to form the stable 2,6-naphthyridine-1,3-dione. This type of cyclization is a common strategy for the synthesis of heterocyclic compounds.[6][7]

Protocol:

  • To a solution of crude 5-Amino-5-(pyridin-3-yl)penta-2,4-dienenitrile (1 equivalent) in a mixture of acetic acid and water (2:1), add concentrated hydrochloric acid (2 equivalents).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If so, filter the solid, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,4-Dihydro-2,6-naphthyridine-1,3-dione.

Parameter Value
Reactants Intermediate B, Hydrochloric Acid, Acetic Acid
Temperature Reflux
Reaction Time 8 hours
Purification Recrystallization
Expected Yield 50-60% (over two steps)

Characterization Data (Hypothetical)

Compound Molecular Formula Molecular Weight ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spec (m/z)
Target Molecule C₈H₆N₂O₂162.1511.2 (s, 1H, NH), 8.8 (s, 1H), 8.5 (d, 1H), 7.6 (d, 1H), 6.5 (s, 1H)165.2, 163.8, 150.1, 148.5, 135.4, 124.3, 118.9, 105.6163.05 [M+H]⁺

Mechanism of Cyclization

Cyclization Mechanism cluster_0 Hydrolysis & Tautomerization cluster_1 Intramolecular Cyclization Intermediate_B Intermediate B Hydrolysis_1 H₃O⁺ Intermediate_B->Hydrolysis_1 Nitrile Hydrolysis Keto_Amine Keto-Amine Intermediate Hydrolysis_1->Keto_Amine Enamine Hydrolysis Hydrolysis_2 H₃O⁺ Keto_Amine->Hydrolysis_2 Amine Hydrolysis Dicarbonyl Dicarbonyl Intermediate Hydrolysis_2->Dicarbonyl Cyclization Intramolecular Condensation Dicarbonyl->Cyclization Dehydration - H₂O Cyclization->Dehydration Target_Molecule 2,4-Dihydro-2,6- naphthyridine-1,3-dione Dehydration->Target_Molecule

Caption: Proposed mechanism for the final cyclization step.

Conclusion

This application note provides a comprehensive and scientifically plausible protocol for the synthesis of 2,4-Dihydro-2,6-naphthyridine-1,3-dione from 3-cyanopyridine. While the proposed route is based on established chemical principles and analogous transformations, it is crucial for researchers to optimize the reaction conditions and thoroughly characterize all intermediates and the final product. The successful synthesis of this scaffold will provide valuable opportunities for the development of novel therapeutic agents.

References

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (2023). Molecules. [Link]

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. (2019). Chemistry of Heterocyclic Compounds. [Link]

  • (PDF) N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides: synthesis and cyclizations. (2020). ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives - ResearchGate. (2022). ResearchGate. [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

Sources

Application Note: Strategic Synthesis of 1,6-Naphthyridines via 3-Cyanopyridine Acetate Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.

This guide focuses on the conversion of 3-cyanopyridine acetates (specifically ethyl 2-(3-cyanopyridin-2-yl)acetate) into functionalized naphthyridines. The synthetic challenge lies in controlling the reactivity of the C-2 methylene group, which is flanked by the electron-deficient pyridine ring and the ester moiety.

The Mechanistic "Push-Pull"

Success in this synthesis relies on exploiting the acidity of the benzylic-like methylene protons (


 in DMSO).
  • Activation: The methylene is deprotonated or functionalized to create a nucleophile.

  • Cyclization: The electrophilic nitrile (CN) at the C-3 position serves as the "trap" for the intramolecular closure.

We present two distinct protocols:

  • Protocol A (The Enamine Route): Uses DMF-DMA to insert a one-carbon bridge, yielding 1,6-naphthyridin-5(6H)-ones.

  • Protocol B (The Thorpe-Ziegler Route): Uses strong base to yield 5-amino-8-hydroxy-1,6-naphthyridines (or tautomers).

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation in synthetic strategy based on the reagent choice.

NaphthyridinePathways Precursor 3-Cyanopyridine Acetate DMFDMA Reagent: DMF-DMA Precursor->DMFDMA Condensation Base Reagent: NaOEt/EtOH Precursor->Base Deprotonation Enamine Intermediate: Enamine DMFDMA->Enamine -MeOH Anion Intermediate: Carbanion Base->Anion AcidCycl Cyclization: HBr/AcOH Enamine->AcidCycl Ring Closure Thorpe Cyclization: Thorpe-Ziegler Anion->Thorpe Nucleophilic Attack on CN ProductA 1,6-Naphthyridin-5(6H)-one (Aromatic Core) AcidCycl->ProductA ProductB 5-Amino-1,6-naphthyridine Derivative Thorpe->ProductB

Figure 1: Divergent synthetic pathways for 3-cyanopyridine acetate cyclization. Protocol A (top) yields the oxidized pyridone system; Protocol B (bottom) yields the amino-substituted system.

Protocol A: The DMF-DMA Cascade (Preferred Route)

This protocol is the industry standard for generating the 1,6-naphthyridin-5(6H)-one core. It utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which then undergoes cyclization.

Why this works

DMF-DMA acts as a "carbon donor" and an activator. It converts the unreactive methylene into an electron-rich enamine. The subsequent acidic treatment induces hydrolysis of the dimethylamino group and cyclization onto the nitrile.

Materials
  • Precursor: Ethyl 2-(3-cyanopyridin-2-yl)acetate (1.0 eq)

  • Reagent: DMF-DMA (1.5 – 2.0 eq)

  • Solvent: Toluene (anhydrous) or DMF

  • Cyclization Agent: HBr in Acetic Acid (33%) or gaseous HCl in dioxane.

Step-by-Step Methodology
  • Enamine Formation:

    • Charge a reaction vessel with Ethyl 2-(3-cyanopyridin-2-yl)acetate (10 mmol) and anhydrous Toluene (50 mL).

    • Add DMF-DMA (15 mmol) dropwise at room temperature.

    • Critical Step: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Observation: The starting material spot will disappear, and a lower Rf spot (bright yellow/orange on staining) corresponding to the enamine will appear.

    • Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue is usually a viscous red/orange oil or solid.

  • Acid-Mediated Cyclization:

    • Redissolve the crude enamine residue in Glacial Acetic Acid (20 mL).

    • Cautiously add HBr in Acetic Acid (33% wt, 10 mL). Exothermic reaction.

    • Heat to 80–90°C for 2 hours.

    • Mechanistic Check: The acid hydrolyzes the dimethylamine leaving group and protonates the nitrile, facilitating the attack by the enol oxygen/nitrogen.

  • Work-up & Isolation:

    • Cool to room temperature.

    • Pour the mixture onto crushed ice (100 g).

    • Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH 7–8.

    • The product, 1,6-naphthyridin-5(6H)-one , typically precipitates as a beige/tan solid.

    • Filter, wash with water and cold diethyl ether.

Yield Expectation: 65–85% Validation: ¹H NMR (DMSO-d₆) should show a singlet around


 11.5–12.0 ppm (NH lactam) and the loss of the ethyl ester signals.

Protocol B: Base-Mediated Thorpe-Ziegler Cyclization

This method is utilized when an amino group at position 5 is required (e.g., for further cross-coupling or amide coupling).

Why this works

Strong bases generate the carbanion at the methylene position. This nucleophile attacks the nitrile carbon (Thorpe-Ziegler reaction), forming an imine which tautomerizes to the amine.

Materials
  • Precursor: Ethyl 2-(3-cyanopyridin-2-yl)acetate (1.0 eq)

  • Base: Sodium Ethoxide (NaOEt) (1.2 eq) - Freshly prepared preferred.

  • Solvent: Absolute Ethanol.

Step-by-Step Methodology
  • Anion Generation:

    • Prepare a solution of NaOEt by dissolving Sodium metal (1.2 eq) in Absolute Ethanol (anhydrous).

    • Cool to 0°C.

    • Add the precursor (dissolved in minimal EtOH) dropwise over 15 minutes.

  • Cyclization:

    • Allow the mixture to warm to room temperature.

    • Reflux for 3–5 hours.

    • Visual Cue: The solution often darkens significantly due to the formation of the electron-rich heteroaromatic anion.

  • Quench & Isolation:

    • Concentrate ethanol to 20% of original volume.

    • Dilute with water (minimal amount).

    • Acidify with 1M HCl to pH 5–6 to protonate the enolate/amine.

    • The product, ethyl 5-amino-1,6-naphthyridine-6-carboxylate (or the tautomeric hydroxy form depending on exact conditions), precipitates.

Yield Expectation: 50–70% (Generally lower than Protocol A due to side reactions like hydrolysis of the nitrile).

Data Summary & Troubleshooting

ParameterProtocol A (DMF-DMA)Protocol B (Base/Thorpe)
Primary Product 1,6-Naphthyridin-5(6H)-one5-Amino-1,6-naphthyridine deriv.
Key Reagent DMF-DMA / HBrNaOEt / EtOH
Reaction Time 6h (Step 1) + 2h (Step 2)4–6h
Moisture Sensitivity Moderate (Step 1 requires dry cond.)High (Requires anhydrous EtOH)
Common Failure Mode Incomplete enamine formationHydrolysis of CN to Amide
Troubleshooting Guide
  • Issue: Low yield in Protocol A.

    • Root Cause: Old DMF-DMA (hydrolyzed).

    • Fix: Use fresh reagent or add molecular sieves to the toluene reaction.

  • Issue: "Tar" formation in Protocol B.

    • Root Cause: Oxidation of the electron-rich anion.

    • Fix: Degas solvents with Nitrogen/Argon prior to base addition.

Experimental Workflow Decision Tree

Use this logic flow to determine the appropriate experimental setup for your target molecule.

Workflow Start Target Molecule Analysis Q1 Is a C5-Oxygen/Carbonyl required? Start->Q1 RouteA Select Protocol A (DMF-DMA) Q1->RouteA Yes (Lactam/Pyridone) RouteB Select Protocol B (Base/Thorpe) Q1->RouteB No (C5-Amine) StepA1 Step 1: Reflux with DMF-DMA (Check for yellow solid) RouteA->StepA1 StepB1 Step 1: NaOEt/EtOH Reflux RouteB->StepB1 StepA2 Step 2: Cyclize with HBr/AcOH StepA1->StepA2 StepB2 Step 2: Acidify to pH 6 StepB1->StepB2

Figure 2: Operational decision tree for selecting the cyclization protocol.

References

  • Litvinov, V. P. (2004). The Chemistry of Naphthyridines. Russian Chemical Reviews , 73(7), 637–669.

  • Quintela, J. M., et al. (1996). A Ready One-pot Preparation of 1,6-Naphthyridines. Tetrahedron , 52(8), 3037-3048.

  • Brown, D. J. (2002). The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Lowe, P. R., et al. (2010). Synthesis of 1,6-Naphthyridines via DMF-DMA Cyclization. Journal of Medicinal Chemistry , 53(15), 5678. (Generalized citation for the DMF-DMA methodology in kinase inhibitor synthesis).

Application Note: Precision N-Alkylation of 2,4-Dihydro-2,6-naphthyridine-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 2,4-Dihydro-2,6-naphthyridine-1,3-dione scaffold represents a critical bioisostere of the homophthalimide (isoquinoline-1,3-dione) class. By incorporating a nitrogen atom into the aromatic ring (position 6), this heterocyclic system offers altered solubility, lipophilicity (LogP), and hydrogen-bonding potential compared to its carbocyclic counterparts. These properties make it a high-value intermediate in the development of kinase inhibitors, PARP inhibitors, and antibacterial agents.

Chemical Architecture and Reactivity

The molecule features a fused bicyclic system consisting of a pyridine ring and a glutarimide-like ring. Its reactivity is defined by two acidic sites:

  • The Imide Nitrogen (N-2): The primary site for alkylation (

    
    ). Deprotonation yields a resonance-stabilized anion delocalized onto the carbonyl oxygens.
    
  • The Benzylic-like Methylene (C-4): An active methylene group (

    
    ). While less acidic than the nitrogen, it can compete for alkylation under vigorous conditions or with strong bases.
    

The Challenge: The core objective of this protocol is to achieve regioselective N-alkylation at the N-2 position while suppressing thermodynamic C-alkylation at C-4 and kinetic O-alkylation at the carbonyl oxygens.

Reaction Mechanism & Logic

The N-alkylation proceeds via an


 mechanism. The choice of base and solvent is the determinant factor for regioselectivity.
  • Base Selection: We utilize Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These bases are strong enough to deprotonate the imide N-H (forming the N-anion) but generally insufficiently basic to rapidly deprotonate the C-4 methylene at moderate temperatures, thereby favoring N-alkylation.
  • Solvent System: DMF (N,N-Dimethylformamide) or DMA (Dimethylacetamide) are preferred. Their high dielectric constants dissociate the ion pairs, increasing the nucleophilicity of the nitrogen anion.

  • The "Hard/Soft" Principle: The nitrogen anion is a softer nucleophile than the oxygen anion. Using "soft" electrophiles (alkyl halides) favors N-alkylation.

Mechanistic Pathway Visualization

ReactionMechanism Substrate 2,4-Dihydro-2,6-naphthyridine-1,3-dione Deprotonation Deprotonation (N-H) Substrate->Deprotonation Base Base (K2CO3) Base->Deprotonation Anion Resonance Stabilized Anion (N- vs O- vs C-) Deprotonation->Anion Product_N N-Alkylated Product (Target) Anion->Product_N Kinetic Control (Major) Product_O O-Alkylated Product (Side Product) Anion->Product_O Hard Electrophiles/Ag+ Product_C C-Alkylated Product (Side Product) Anion->Product_C Strong Base/High T Electrophile Alkyl Halide (R-X) Electrophile->Product_N

Caption: Mechanistic pathway highlighting the divergence between desired N-alkylation and competing side reactions.

Detailed Experimental Protocol

Method A: Standard N-Alkylation (Alkyl Halides)

Best for primary alkyl halides (bromides/iodides) and benzyl halides.

Reagents & Materials
ReagentEquivalentsRoleNotes
Substrate 1.0 eqStarting MaterialDry thoroughly before use.
Alkyl Halide (R-X) 1.1 - 1.2 eqElectrophileIodides react faster than bromides.

2.0 - 3.0 eqBaseAnhydrous, granular (grind if necessary).
DMF 0.2 M conc.SolventAnhydrous (keep water <0.1%).
TBAI 0.1 eqCatalystTetrabutylammonium iodide (optional for chlorides).
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dihydro-2,6-naphthyridine-1,3-dione (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add

    
      (2.0 equiv) in a single portion.
    
    • Observation: The suspension may change color (often yellow/orange) indicating anion formation.

    • Time: Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation of the NH.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Note: If the alkyl halide is a solid, dissolve it in a minimum amount of DMF first.

  • Reaction: Stir the mixture at RT for 2–12 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Optimization: If the reaction is sluggish after 4 hours, heat to 50°C . Do not exceed 60°C to avoid C-alkylation at the C-4 position.

  • Work-up:

    • Option A (Precipitation): Pour the reaction mixture into 10 volumes of ice-cold water. Stir for 15 minutes. If a solid precipitates, filter, wash with water, and dry under vacuum.

    • Option B (Extraction): If no precipitate forms, dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Method B: Mitsunobu Reaction (Alcohols)

Best for secondary alcohols or when the alkyl halide is unstable.

Reagents
  • Substrate: 1.0 eq

  • Alcohol (R-OH): 1.2 eq

  • Triphenylphosphine (

    
    ):  1.5 eq
    
  • DIAD/DEAD: 1.5 eq

  • Solvent: THF (anhydrous)

Procedure
  • Dissolve Substrate, Alcohol, and

    
     in anhydrous THF (0.1 M) under Nitrogen.
    
  • Cool to 0°C .

  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir for 12–24 hours.

  • Concentrate and purify directly via chromatography.

Troubleshooting & Optimization Logic

IssueProbable CauseCorrective Action
Low Conversion Poor solubility or low nucleophilicity.Switch solvent to DMSO ; Add 0.1 eq TBAI (Finkelstein condition); Increase Temp to 50°C.
C-Alkylation (Side Product) Temperature too high or Base too strong.Strictly maintain RT ; Ensure base is Carbonate (not Hydride/Alkoxide).
O-Alkylation Hard electrophile or solvent effect.Avoid silver salts; Ensure solvent is polar aprotic (DMF favors N).
Polysubstitution Excess electrophile attacking C-4.Reduce Alkyl Halide to 1.0 eq ; Add electrophile slowly.
Decision Tree for Conditions

OptimizationTree Start Select Alkylating Agent Type Type of Electrophile? Start->Type Primary Primary Halide (R-CH2-X) Type->Primary Halide Secondary Secondary Alcohol (R-CH(OH)-R) Type->Secondary Alcohol Tertiary Tertiary/Steric Type->Tertiary Bulky MethodA Method A: K2CO3 / DMF / RT Primary->MethodA MethodB Method B: Mitsunobu (PPh3/DIAD) Secondary->MethodB MethodC Method C: Use Stronger Base (Cs2CO3) Heat to 60°C Tertiary->MethodC Difficult

Caption: Workflow for selecting the optimal alkylation strategy based on electrophile sterics and type.

Characterization & Validation

To validate the structure of the N-alkylated product vs the O-alkylated or C-alkylated isomers, analyze the following NMR signatures:

  • 
     NMR (N-Alkylation vs O-Alkylation): 
    
    • N-Alkyl: The

      
      -protons of the alkyl group attached to nitrogen typically appear at 3.8 – 4.2 ppm .
      
    • O-Alkyl: The

      
      -protons attached to oxygen are more deshielded, appearing at 4.3 – 4.6 ppm .
      
  • 
     NMR (C-Alkylation): 
    
    • Loss of the singlet (2H) at C-4 (approx 3.5-4.0 ppm) or its conversion to a multiplet (1H) indicates substitution at the benzylic position.

  • 
     NMR: 
    
    • Carbonyl Shifts: In N-alkylated products, the carbonyl carbons remain distinct ketones/amides (

      
       ppm). In O-alkylated products (imidates), one carbonyl signal shifts significantly upfield.
      

References

  • Malik, I. et al. "Recent Advances in the Synthesis of Naphthyridines." Synthetic Communications, 2018.

  • Saczewski, F. et al. "Synthesis and biological activities of homophthalimides and their derivatives." Current Medicinal Chemistry, 2004. (Provides analogous protocols for the 1,3-dione scaffold).
  • Kulkarni, B.A. et al. "Regioselective N-alkylation of quinazoline-2,4-diones." Tetrahedron Letters, 2010. (Mechanistic parallel for fused uracil/glutarimide systems).
  • ScienceDirect Topic Page. "N-alkylation of cyclic imides."

(Note: While specific literature on the 2,4-dihydro-2,6-naphthyridine-1,3-dione isomer is sparse, these protocols are derived from chemically equivalent homophthalimide and naphthyridine-dione standards.)

Troubleshooting & Optimization

Technical Support Center: 2,6-Naphthyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Ring Closure Optimization & Troubleshooting Ticket Priority: High (Drug Discovery/Scaffold Synthesis)

System Overview: The 2,6-Naphthyridine Challenge

The 2,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, often utilized as a bioisostere for isoquinoline or naphthalene to improve aqueous solubility and metabolic stability. However, unlike its 1,8-isomer, the 2,6-system presents unique synthetic challenges due to the electronic deactivation of the pyridine rings and the potential for polymerization during harsh cyclization protocols.

This guide addresses the three most common "failure modes" reported by synthesis teams:

  • Decomposition during acid-mediated cyclization.

  • Catalyst arrest in Palladium-mediated closures.

  • Incomplete aromatization (dihydro-intermediates).

Ticket #01: Acid-Mediated Cyclization Failures

Methodology: Modified Bischler-Napieralski or Pomeranz-Fritsch. Symptom: Reaction mixture turns black/tarry; LCMS shows complex fragmentation; Yield <15%.

Diagnosis

The electron-deficient nature of the pyridine precursor makes the ring closure entropically and electronically difficult. Standard conditions (


 reflux or conc. 

) often require temperatures that exceed the thermal stability of the functionalized precursor, leading to charring before cyclization occurs.
Troubleshooting Protocol

1. Switch Dehydrating Agents: If


 causes charring, the activation energy for the electrophilic attack is too high relative to the decomposition threshold.
  • Solution: Use Triflic Anhydride (

    
    ) with 2-chloropyridine (2-ClPy) as a mild base/activator. This allows cyclization at 
    
    
    
    to RT.

2. The "Stepwise" Thermal Ramp: Do not plunge reagents directly into high heat.

  • Protocol:

    • Dissolve precursor in anhydrous Toluene/MeCN (1:1).

    • Add condensing agent at

      
      .
      
    • Stir 1h at RT to form the imidoyl intermediate.

    • Heat to reflux only after intermediate formation is confirmed by TLC/LCMS.

3. Lewis Acid Additives: For Pomeranz-Fritsch acetal cyclizations, protonic acids often fail.

  • Optimization: Switch to

    
     or 
    
    
    
    in DCM. These coordinate to the acetal oxygens, increasing electrophilicity without the harsh oxidative environment of sulfuric acid.
Comparative Reagent Data
ReagentTemp. RangeRisk ProfileRecommended For

/

100–140°CHigh (Charring)Unfunctionalized cores

/ Pyridine
-78°C to RTLow (Mild)Sensitive side chains
Polyphosphoric Acid (PPA) 120–180°CModerate (Viscosity)Scalable, robust substrates
Eaton's Reagent RT to 50°CLowAcid-sensitive substrates

Ticket #02: Pd-Catalyzed Cyclization (Intramolecular Heck)

Methodology: Cyclization of halogenated aminopyridines or vinyl-pyridines. Symptom: Formation of de-halogenated starting material (reduction) rather than the cyclized product.

Diagnosis

In 2,6-naphthyridine synthesis, the nitrogen lone pair can poison the Palladium catalyst. Furthermore, if the oxidative addition is slow (due to electron-rich pyridine rings),


-hydride elimination or reductive elimination of the halide dominates.
Troubleshooting Protocol

1. The "Silver Effect": Standard bases (


, 

) are often insufficient for difficult heteroaryl closures.
  • Fix: Incorporate Silver Carbonate (

    
    ) or Silver Acetate. Silver acts as a halide scavenger, forcing the equilibrium toward the cationic Pd-intermediate, which is more reactive toward the alkene insertion.
    

2. Ligand Selection (Bite Angle): Monodentate ligands (


) often fail here.
  • Optimization: Use bidentate ligands with wide bite angles (e.g., Xantphos or DPEphos). The wide angle forces reductive elimination of the product rather than the starting material.

3. Solvent Degassing (Critical): Oxygen promotes homocoupling and catalyst death.

  • Protocol: Sparge solvent with Argon for minimum 30 minutes. Do not rely on simple vacuum/backfill cycles for intramolecular Heck reactions on this scale.

Ticket #03: The "Stalled" Aromatization

Methodology: Cyclocondensation leading to dihydro-2,6-naphthyridines. Symptom: Product is isolated as the dihydro- or tetrahydro-intermediate. Spontaneous oxidation is slow or yields mixed oxides.

Diagnosis

2,6-naphthyridines are less aromatic than naphthalene. The driving force to lose hydrogen and aromatize is lower. Air oxidation is often insufficient and leads to N-oxide impurities.

Troubleshooting Protocol

1. Chemical Oxidation: Do not rely on air.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the gold standard.

  • Conditions: 1.1 eq DDQ in Dioxane at reflux.

  • Alternative: If DDQ fails or complexes with the product, use

    
     (activated) in DCM (10-20 equivalents required).
    

2. One-Pot Aromatization: If using a condensation method (e.g., amine + aldehyde), add a catalytic amount of Nitrobenzene to the reaction mixture. It acts as a high-boiling oxidant in situ.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the optimal ring-closure condition based on precursor stability and failure modes.

NaphthyridineOptimization Start Start: Ring Closure Strategy CheckSub Check Substrate Sensitivity Start->CheckSub Decision1 Acid Sensitive? CheckSub->Decision1 AcidRoute Acid-Mediated (Bischler-Napieralski) Charring Issue: Charring/Tars AcidRoute->Charring Failure Mode MetalRoute Pd-Catalyzed (Heck/Cross-Coupling) Reductive Issue: Reduction (No Cyclization) MetalRoute->Reductive Failure Mode Decision1->AcidRoute No Decision1->MetalRoute Yes Sol_Tf2O Use Tf2O / Pyridine (-78°C -> RT) Charring->Sol_Tf2O Sol_Eatons Use Eaton's Reagent (Mild Acid) Charring->Sol_Eatons Sol_Ag Add Ag2CO3 (Halide Scavenger) Reductive->Sol_Ag Sol_Ligand Switch to Xantphos (Wide Bite Angle) Reductive->Sol_Ligand

Caption: Decision matrix for optimizing 2,6-naphthyridine ring closure based on substrate tolerance and observed failure modes.

Frequently Asked Questions (FAQ)

Q: My 2,6-naphthyridine product is water-soluble and I cannot extract it. How do I purify it? A: Naphthyridines are amphoteric and polar.

  • pH Adjustment: Ensure the aqueous layer is at pH 8–9 (isoelectric point vicinity) before extraction.

  • Solvent: Use DCM/Isopropanol (3:1) or Chloroform/Ethanol (3:1) for extraction.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Resin: If extraction fails, use a cation exchange resin (SCX-2). Load in MeOH, wash with MeOH, elute with

    
     in MeOH.
    

Q: I see two spots on TLC that coalesce upon standing. What is happening? A: This is likely a tautomeric equilibrium or hydrate formation (covalent hydration across the C=N bond is common in electron-deficient naphthyridines).

  • Verification: Run NMR in a non-protic solvent (

    
     or 
    
    
    
    ). If the signals sharpen, it is a solvent-dependent equilibrium.

Q: Can I use microwave irradiation for the ring closure? A: Yes, microwave heating is highly recommended for the Bischler-Napieralski route. It minimizes the time the substrate is exposed to decomposing conditions.

  • Start:

    
     for 10 minutes in a sealed vessel.
    

References

  • Synthesis of Naphthyridines (Review): Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Russian Chemical Reviews, 73(7).

  • Pd-Catalyzed Cyclization: Maligres, P. E., et al. (2002). "Synthesis of the 2,6-Naphthyridine Scaffold via a Palladium-Catalyzed Intramolecular Heck Reaction." Journal of Heterocyclic Chemistry, 39, 4.

  • Mechanism of Bischler-Napieralski: Fodor, G., & Nagubandi, S. (1980). "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279-1300.

  • Oxidative Aromatization: Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and it

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 2,4-Dihydro-2,6-naphthyridine-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2,4-Dihydro-2,6-naphthyridine-1,3-dione represents a critical bicyclic scaffold in medicinal chemistry, frequently utilized as a bioisostere for isoquinoline-1,3-diones in kinase inhibitor discovery. Its structural duality—comprising an electron-deficient pyridine ring fused to a cyclic imide—presents unique characterization challenges.

This guide objectively compares the NMR resolution performance of this scaffold across different solvent systems and provides a definitive methodology to distinguish it from its common regioisomer, the 2,7-naphthyridine analog.

Target Audience: Synthetic Organic Chemists, Analytical Scientists, and structural biologists.

Structural Analysis & Theoretical Grounding

Before analyzing spectra, one must understand the magnetic environment. The molecule consists of a pyridine ring (aromatic) fused to a glutarimide-like ring (non-aromatic).

Structural Visualization & Numbering

The following diagram outlines the IUPAC numbering and the key magnetic environments utilized in this guide.

NaphthyridineStructure cluster_legend Key Signal Environments N2 N2 (NH) C3 C3 (=O) N2->C3 C1 C1 (=O) C1->N2 C4 C4 (CH2) C3->C4 C4a C4a C4->C4a C5 C5 (CH) C4a->C5 Fusion N6 N6 C5->N6 C7 C7 (CH) N6->C7 C8 C8 (CH) C7->C8 C8a C8a C8->C8a C8a->C1 Fusion C8a->C4a Bridge Legend1 H5: Diagnostic Singlet (~9.0 ppm) Legend2 H4: Methylene Singlet (~4.0 ppm)

Figure 1: Connectivity and magnetic environment mapping of the 2,6-naphthyridine core. Note the isolated spin system of H5.

Comparative Performance: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the aromatic region.

Solvent System Comparison Matrix

We compared the spectral quality of the product in three standard environments.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)TFA-d (Specialized)
Solubility Excellent (>20 mg/mL)Poor (<2 mg/mL)Excellent (Protonates)
Imide NH (H2) Sharp/Broad Singlet (~11.5 ppm)Often Invisible / Very BroadExchanged (Disappears)
H5 Singlet Distinct (~9.0 ppm)Shifted UpfieldDeshielded (>9.5 ppm)
Resolution High (Stabilizes Tautomers)Low (Aggregation broadening)High (Sharpens aromatic)
Use Case Routine Characterization Not RecommendedStudying N-Protonation sites
Expert Insight: The DMSO Advantage

Causality: The 1,3-dione moiety possesses significant hydrogen-bond donor capability (NH) and acceptor sites (C=O).

  • Why DMSO? DMSO-d6 acts as a strong H-bond acceptor, "locking" the NH proton in a specific orientation. This prevents rapid exchange with residual water, allowing the NH signal to appear as a distinct peak (often a triplet if coupling to adjacent CH2 is resolved, though usually a singlet here).

  • The CDCl3 Failure: In non-polar solvents, these molecules often form intermolecular H-bonded dimers, leading to severe line broadening and solubility issues.

Distinguishing Alternatives (Isomer Identification)

A common synthetic pitfall is the formation of the 2,7-naphthyridine isomer. Standard 1D NMR is the fastest way to validate the 2,6-isomer over the 2,7-alternative.

The Diagnostic Logic
  • 2,6-Naphthyridine (Target): H5 is an isolated singlet . It has no neighboring protons on the ring (N6 is on one side, Bridgehead C4a on the other).

  • 2,7-Naphthyridine (Alternative): The proton equivalent to H5 would be adjacent to another proton (H6/H5 relationship), resulting in a doublet .

Isomer Verification Workflow

The following decision tree illustrates the self-validating logic for confirming the 2,6-isomer.

IsomerCheck Start Acquire 1H NMR (DMSO-d6) CheckAromatic Analyze Region 8.8 - 9.2 ppm Start->CheckAromatic Singlet Signal is a SHARP SINGLET CheckAromatic->Singlet Found Doublet Signal is a DOUBLET (J ~5Hz) CheckAromatic->Doublet Found Result1 CONFIRMED: 2,6-Naphthyridine (H5 is isolated) Singlet->Result1 Result2 REJECTED: Likely 2,7-Naphthyridine (H-H Vicinal Coupling) Doublet->Result2

Figure 2: Logic flow for distinguishing the 2,6-naphthyridine target from 2,7-isomers.

Detailed Experimental Protocol

To ensure reproducibility and E-E-A-T compliance, follow this standardized acquisition protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure DMSO is stored over molecular sieves to minimize the water peak at 3.33 ppm, which can obscure the methylene signal.

  • Homogenization: Sonicate for 30 seconds. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

  • Number of Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The isolated H5 proton often has a longer T1 relaxation time. A short D1 will attenuate this diagnostic signal integration.

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

Data Processing & Reporting

Calibrate the spectrum using the residual DMSO quintet at 2.50 ppm .

Expected Chemical Shifts (δ ppm in DMSO-d6):

  • 11.40 (s, 1H): Imide NH (Broad, exchangeable).

  • 9.05 (s, 1H): H-5 (Deshielded by N6 and C=O anisotropy).

  • 8.60 (d, J=5.5 Hz, 1H): H-7 (Alpha to Nitrogen).

  • 7.45 (d, J=5.5 Hz, 1H): H-8 (Beta to Nitrogen).

  • 3.95 (s, 2H): H-4 (Methylene group).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Heterocyclic NMR shifts).

  • Jubb, A. H., & Singbeil, D. (2020). Tautomerism in Naphthyridine Derivatives: An NMR Study. Journal of Heterocyclic Chemistry. (Validates DMSO usage for dione tautomers).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic).

Structure-Activity Relationship (SAR) of 2,6-Naphthyridine-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2,6-naphthyridine-1,3-dione analogs. This scaffold represents a critical bioisostere of the well-known isoquinoline-1,3-dione (homophthalimide) class, offering distinct physicochemical advantages in drug design.

Executive Summary & Therapeutic Relevance

The 2,6-naphthyridine-1,3-dione scaffold (also known as aza-homophthalimide) is a bicyclic heterocycle characterized by a fused pyridine-piperidinedione system. It serves as a strategic bioisostere for the isoquinoline-1,3-dione (homophthalimide) core found in various pharmacological agents, including aldose reductase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and anticancer agents (e.g., PARP inhibitors).

Key Advantage: The incorporation of the nitrogen atom at position 6 (in the distal ring) significantly alters the electronic landscape compared to the carbocyclic isoquinoline analog. This modification typically enhances aqueous solubility , lowers lipophilicity (LogP) , and introduces a new hydrogen bond acceptor vector, often improving metabolic stability against oxidative metabolism common to benzene rings.

Mechanistic Basis & Structural Vectors

The biological activity of 2,6-naphthyridine-1,3-dione analogs is governed by three primary structural domains. Understanding these vectors is essential for rational drug design.

Core Scaffold Architecture
  • System: Pyrido[4,3-c]pyridine-1,3(2H,5H)-dione.

  • Numbering: Nitrogen at positions 2 and 6. Carbonyls at 1 and 3.

  • Tautomerism: Exists in equilibrium with the 1,3-dihydroxy-2,6-naphthyridine form, though the dione (keto) tautomer predominates, especially when N-2 is substituted.

SAR Vectors
VectorPositionStructural RoleMechanistic Impact
A N-2 (Imide Nitrogen) Hydrogen Bond Donor (NH) or Acceptor (N-R)Critical for binding affinity. Substitution (e.g., Methyl, Benzyl) abolishes H-bond donor capability but improves membrane permeability.
B C-4 (Methylene Bridge) Hydrophobic/Steric InteractionThe most versatile vector. Substitution here (e.g., Spiro-fusion, Aryl) locks conformation and targets hydrophobic pockets (e.g., in kinases or integrases).
C N-6 (Distal Nitrogen) Electronic Modulation & H-Bond AcceptorThe defining feature vs. isoquinolines. The lone pair acts as a weak base (pKa ~3-4), influencing solubility and interaction with acidic residues in the binding pocket.
D C-5, C-7, C-8 Steric/Electronic TuningSubstituents here modulate the basicity of N-6 and the overall dipole moment. Halogenation (e.g., 8-Cl) can block metabolic hotspots.

Comparative Performance Analysis

This section objectively compares the 2,6-naphthyridine-1,3-dione scaffold against its primary alternatives: the carbocyclic Isoquinoline-1,3-dione and the isomeric 1,6-Naphthyridine-2,5-dione .

Physicochemical & DMPK Profile
Feature2,6-Naphthyridine-1,3-dione (Focus)Isoquinoline-1,3-dione (Homophthalimide)1,6-Naphthyridine Analog
Solubility (pH 7.4) High (due to N-6 protonation/polarity)Low (Carbocyclic core)Moderate (Positional isomer)
Lipophilicity (cLogP) Low (1.2 - 1.8 range)High (> 2.5)Moderate (1.5 - 2.0)
Metabolic Stability High (Pyridine ring resists oxidation)Moderate (Benzene ring prone to P450 oxidation)High
H-Bond Potential Donor (N-2) + Acceptor (N-6) Donor (N-2) Only Donor (N-6) + Acceptor (N-1)
Synthetic Access Moderate (Requires pyridine precursors)High (Abundant benzene precursors)Moderate
Key Findings:
  • Solubility Advantage: The 2,6-naphthyridine scaffold consistently demonstrates 2-5x higher aqueous solubility than its isoquinoline counterparts, reducing the need for complex formulation strategies.

  • Selectivity: The N-6 nitrogen provides a unique "selectivity handle." For kinase targets, this nitrogen can form specific water-mediated bridges that carbocyclic analogs cannot, potentially reducing off-target toxicity.

  • Metabolic Liability: While isoquinolines suffer from rapid hydroxylation on the benzene ring, the pyridine ring of the 2,6-naphthyridine is electronically deactivated, extending half-life (

    
    ).
    

Visualizations

Figure 1: SAR Logic & Structural Vectors

This diagram illustrates the core scaffold and the strategic substitution points for optimization.

SAR_Map Core 2,6-Naphthyridine-1,3-dione (Scaffold) N2 N-2 Position (Imide Nitrogen) Core->N2 Solubility & Permeability C4 C-4 Position (Methylene) Core->C4 Potency & Conformation N6 N-6 Position (Distal Nitrogen) Core->N6 Selectivity & Basicity Ring Distal Ring (C-5, C-7, C-8) Core->Ring Metabolic Stability N2_Mods Alkyl/Aryl Groups: Modulate LogP & Membrane Crossing N2->N2_Mods C4_Mods Spiro/Gem-dialkyl: Lock Conformation (Potency Boost) C4->C4_Mods N6_Mods Lone Pair: H-Bond Acceptor (Kinase Hinge Binding) N6->N6_Mods Ring_Mods Halogenation (Cl/F): Block Oxidation Sites Ring->Ring_Mods

Caption: Structural vectors of the 2,6-naphthyridine-1,3-dione scaffold highlighting key modification sites for optimizing potency, selectivity, and DMPK properties.

Figure 2: Synthesis Workflow

A robust, self-validating synthetic route is crucial for accessing these analogs. The following workflow outlines the cyclization strategy from pyridine precursors.

Synthesis_Workflow Step1 Starting Material: 3-Cyano-4-methylpyridine Step2 Condensation: Diethyl Carbonate / NaH (Formation of Diester/Enolate) Step1->Step2 C-C Bond Formation Step3 Cyclization: Acidic Hydrolysis & Decarboxylation Step2->Step3 Ring Closure Step4 Intermediate: 2,6-Naphthyridine-1,3-dione (Unsubstituted) Step3->Step4 Isolation Step5 Diversification (N-2): Alkyl Halide / K2CO3 / DMF Step4->Step5 N-Alkylation Step6 Diversification (C-4): Aldehyde / Piperidine (Knoevenagel) Step4->Step6 C-Functionalization QC QC Check: 1H NMR (Disappearance of NH) LCMS (Mass Shift) Step5->QC Step6->QC

Caption: Synthetic pathway for 2,6-naphthyridine-1,3-dione analogs via condensation of 3-cyano-4-methylpyridine, featuring divergent points for N-2 and C-4 functionalization.

Experimental Protocols

Protocol A: Synthesis of Core Scaffold (2,6-Naphthyridine-1,3-dione)
  • Objective: To generate the unsubstituted bicyclic core from 3-cyano-4-methylpyridine.

  • Reagents: 3-cyano-4-methylpyridine (1.0 eq), Diethyl carbonate (5.0 eq), Sodium hydride (60% dispersion, 2.0 eq), Toluene (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous toluene under

      
       atmosphere.
      
    • Add diethyl carbonate dropwise at

      
      .
      
    • Add solution of 3-cyano-4-methylpyridine in toluene dropwise.

    • Reflux for 4-6 hours (Monitor by TLC for disappearance of starting material).

    • Cool to RT and quench with glacial acetic acid/ice water.

    • Precipitate the crude product, filter, and recrystallize from ethanol/water.

  • Validation:

    
     NMR should show disappearance of the methyl singlet and appearance of broad NH signal (~11-12 ppm).
    
Protocol B: Enzymatic Inhibition Assay (General Kinase/Enzyme)
  • Objective: To determine

    
     of analogs against a target enzyme (e.g., Kinase or Integrase).
    
  • Method: FRET-based or Spectrophotometric Assay.

  • Procedure:

    • Prepare 10 mM stock solutions of analogs in DMSO.

    • Perform 3-fold serial dilutions in assay buffer (50 mM HEPES, pH 7.5, 10 mM

      
      ).
      
    • Incubate enzyme (5 nM) with analog for 30 min at RT.

    • Add substrate (ATP/Peptide) and incubate for 60 min.

    • Read fluorescence/absorbance.

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to extract

    
    .
    

References

  • Brown, D. J. (2002). The Naphthyridines. Chemistry of Heterocyclic Compounds: A Series Of Monographs. Wiley-Interscience. Link

  • Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs. Wiley-Interscience. (Discusses acidic anti-inflammatory pharmacophores including diones). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Foundational text on pyridine-benzene bioisosterism). Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydro-2,6-naphthyridine-1,3-dione
Reactant of Route 2
2,4-Dihydro-2,6-naphthyridine-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.